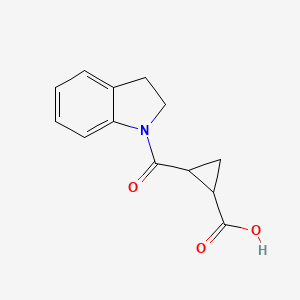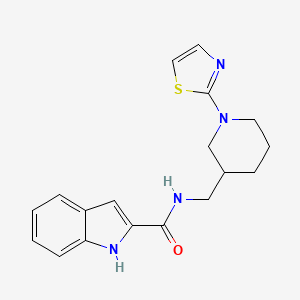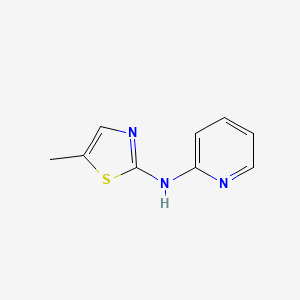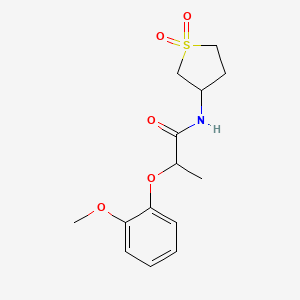
2-(2,3-dihydro-1H-indol-1-ylcarbonyl)cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dihydro-1H-indol-1-ylcarbonyl)cyclopropanecarboxylic acid, also known as DICA, is a chemical compound that has gained significant attention in scientific research. It has a molecular formula of C13H13NO3 and a molecular weight of 231.25 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO3/c15-12(9-7-10(9)13(16)17)14-6-5-8-3-1-2-4-11(8)14/h1-4,9-10H,5-7H2,(H,16,17) . This code provides a specific string of characters that describe the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 231.25 .Wissenschaftliche Forschungsanwendungen
Synthesis and Classification of Indoles
The synthesis and classification of indoles, including derivatives similar to 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)cyclopropanecarboxylic acid, have been a significant area of interest in organic chemistry due to their biological relevance and potential therapeutic applications. Indole alkaloids, such as lysergic acid and vincristine, have propelled the development of new methods for indole synthesis, highlighting the importance of these compounds in drug development and synthesis strategies. These methods are categorized based on the final bond formation in the indole ring, emphasizing the diverse approaches to indole construction (Taber & Tirunahari, 2011).
Lactic Acid in Biotechnological Routes
The exploration of lactic acid from biomass as a precursor for various chemicals underscores the relevance of carboxylic acids in green chemistry. Lactic acid serves as a foundation for producing valuable chemicals through chemical and biotechnological routes, demonstrating the flexibility and importance of carboxylic acid derivatives in sustainable chemistry practices (Gao, Ma, & Xu, 2011).
Fatty Acid Esters and Food Safety
The study of fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) and their detection in food products highlights the significance of carboxylic acid derivatives in evaluating and ensuring food safety. These compounds' potential toxic effects necessitate understanding their occurrence, metabolism, and impact on human health, showcasing the critical role of scientific research in addressing food safety concerns (Gao, Li, Huang, & Yu, 2019).
Biocatalyst Inhibition by Carboxylic Acids
Understanding the inhibitory effects of carboxylic acids on microbes is crucial for optimizing the production of biorenewable chemicals. This research area focuses on identifying strategies to enhance microbial tolerance to these acids, facilitating the development of more efficient and sustainable biotechnological processes (Jarboe, Royce, & Liu, 2013).
Levulinic Acid in Drug Synthesis
Levulinic acid (LEV) has been identified as a key biomass-derived building block for synthesizing a variety of value-added chemicals, including those applicable in drug synthesis. This highlights the potential of carboxylic acids and their derivatives in creating more cost-effective, cleaner, and sustainable pathways for drug production, emphasizing the untapped potential of such compounds in medicine (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2,3-dihydroindole-1-carbonyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-12(9-7-10(9)13(16)17)14-6-5-8-3-1-2-4-11(8)14/h1-4,9-10H,5-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBWYYHYSTYXOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3CC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-indol-1-ylcarbonyl)cyclopropanecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/no-structure.png)


![3,4-dimethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2941740.png)
![N-{2-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]-1-benzofuran-3-yl}benzamide](/img/structure/B2941742.png)
![N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2941744.png)


![3-((5-((3-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2941751.png)

![N-[(2-Amino-1,3-thiazol-4-yl)methyl]butane-1-sulfonamide](/img/structure/B2941756.png)